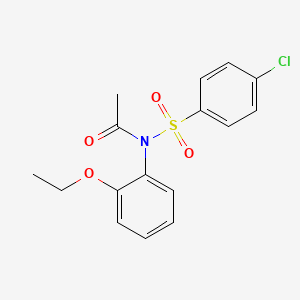![molecular formula C18H16I2N2O2 B2830664 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine CAS No. 324776-77-4](/img/structure/B2830664.png)
1,4-Bis[(3-Iodophenyl)carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(3-Iodophenyl)carbonyl]piperazine: is an organic compound with the molecular formula C18H16I2N2O2 . This compound is characterized by the presence of two iodophenyl groups attached to a piperazine ring through carbonyl linkages. It is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
1,4-Bis[(3-Iodophenyl)carbonyl]piperazine can be synthesized through the reaction of 1,4-piperazinedicarboxylic acid with 3-iodobenzoyl chloride in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods:
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally involves similar steps as the laboratory preparation, with optimization for larger scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
1,4-Bis[(3-Iodophenyl)carbonyl]piperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carbonyl groups can be reduced to alcohols or oxidized to carboxylic acids under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or can be used.
Reduction: Reagents like or are commonly employed.
Oxidation: Oxidizing agents such as or can be used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as or can be formed.
Reduction Products: The reduction of carbonyl groups yields .
Oxidation Products: Oxidation can lead to the formation of .
Applications De Recherche Scientifique
1,4-Bis[(3-Iodophenyl)carbonyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,4-Bis[(3-Iodophenyl)carbonyl]piperazine is not fully understood. it is believed to interact with specific molecular targets through its iodophenyl and carbonyl groups. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- 1,4-Bis[(4-Iodophenyl)carbonyl]piperazine
- 1,4-Bis[(2-Iodophenyl)carbonyl]piperazine
- 1,4-Bis[(3-Bromophenyl)carbonyl]piperazine
Uniqueness:
1,4-Bis[(3-Iodophenyl)carbonyl]piperazine is unique due to the specific positioning of the iodine atoms on the phenyl rings, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
[4-(3-iodobenzoyl)piperazin-1-yl]-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16I2N2O2/c19-15-5-1-3-13(11-15)17(23)21-7-9-22(10-8-21)18(24)14-4-2-6-16(20)12-14/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBFMRUDRLALFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)I)C(=O)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16I2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl}morpholine](/img/structure/B2830581.png)

![3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2830584.png)
![2-methoxy-N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide](/img/structure/B2830585.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830588.png)
![1-(2-Propan-2-ylpyrazol-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2830589.png)


![1-[3-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2830594.png)

![2-(4-fluorophenoxy)-N-[2-(furan-3-yl)-2-hydroxyethyl]acetamide](/img/structure/B2830597.png)



